molecular formula C25H30N6O B14925157 1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925157
M. Wt: 430.5 g/mol
InChI Key: JLYYYNIINQWLAY-UHFFFAOYSA-N
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Description

1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes multiple pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl iodide, methyl hydrazinecarbodithioate, and various catalysts such as hydrochloric acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its complex structure, which includes multiple fused rings and various functional groups

Properties

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

IUPAC Name

1-ethyl-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H30N6O/c1-7-30-14-21(17(5)28-30)16(4)26-25(32)20-13-22(19-11-9-15(3)10-12-19)27-24-23(20)18(6)29-31(24)8-2/h9-14,16H,7-8H2,1-6H3,(H,26,32)

InChI Key

JLYYYNIINQWLAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C

Origin of Product

United States

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